Cas no 17229-48-0 (Propanedinitrile,2-[(2,4,5-triethoxyphenyl)methylene]-)
![Propanedinitrile,2-[(2,4,5-triethoxyphenyl)methylene]- structure](https://www.kuujia.com/scimg/cas/17229-48-0x500.png)
17229-48-0 structure
Product name:Propanedinitrile,2-[(2,4,5-triethoxyphenyl)methylene]-
Propanedinitrile,2-[(2,4,5-triethoxyphenyl)methylene]- Chemical and Physical Properties
Names and Identifiers
-
- Propanedinitrile,2-[(2,4,5-triethoxyphenyl)methylene]-
- 2-[(2,4,5-triethoxyphenyl)methylidene]propanedinitrile
- (2,4,5-triethoxybenzylidene)propanedinitrile
- 2,,4,5-Triethoxybenzyliden-malodinitril
- AC1L76NW
- NSC202091
- 17229-48-0
- NSC-202091
- DTXSID00308098
-
- Inchi: InChI=1S/C16H18N2O3/c1-4-19-14-9-16(21-6-3)15(20-5-2)8-13(14)7-12(10-17)11-18/h7-9H,4-6H2,1-3H3
- InChI Key: JZJSVMVVXZAZGD-UHFFFAOYSA-N
- SMILES: C(OC1C=C(OCC)C(OCC)=CC=1/C=C(\C#N)/C#N)C
Computed Properties
- Exact Mass: 286.13184
- Monoisotopic Mass: 286.132
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 75.3Ų
Experimental Properties
- Density: 1.122
- Boiling Point: 454.2°Cat760mmHg
- Flash Point: 176.4°C
- Refractive Index: 1.542
- PSA: 75.27
- LogP: 3.31326
Propanedinitrile,2-[(2,4,5-triethoxyphenyl)methylene]- Related Literature
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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